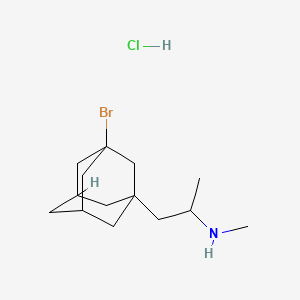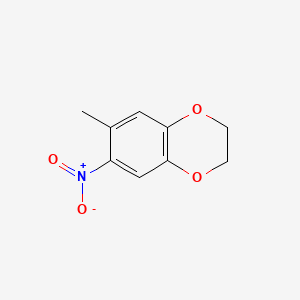
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, commonly known as EMPA, is an organic compound which has been studied for its various applications in scientific research. EMPA is a member of the pyrazole family of organic compounds and is synthesized from a reaction between ethyl acetoacetate and methylhydrazine. This compound has been studied for its use in biochemical and physiological research, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research has demonstrated the potential of compounds derived from or structurally related to (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in catalyzing organic synthesis reactions. Ionic liquids containing plant-derived benzoate anions, for instance, have shown significant efficiency in catalyzing the synthesis of tetrahydrobenzo[b]pyran and its derivatives under ultrasound assistance in aqueous medium, highlighting the role of supramolecular polymeric aggregation in enhancing catalytic activity (Javed et al., 2021).
Synthesis of Functionalized Carbazoles
Further applications include the Diels-Alder reactions of 3-indolylalkanoic acids with alkynes to produce functionalized carbazoles, showcasing the versatility of related compounds in synthesizing complex organic structures under mild conditions (Pindur & Erfanian-Abdoust, 1990).
Reactivity and Isomerization Studies
Studies on commercial vinylacetic acid, which shares reactivity traits with the subject compound, have elucidated the isomerization behavior and aza-Michael reaction participation of but-2-enoic acid isomers, facilitated by catalytic amounts of 1-ethylpyrazole. This research underscores the chemical behavior of vinylacetic acid derivatives in the presence of pyrazole catalysts (Khachatryan et al., 2020).
Antimicrobial and Anti-inflammatory Activity
Compounds structurally related to (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid have been synthesized and evaluated for potential antimicrobial and anti-inflammatory activities. Notably, derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid demonstrated in vitro antibacterial and in vivo antiinflammatory potency, suggesting their utility in developing therapeutic agents (Farghaly et al., 2001).
Hydrogen-Bonded Supramolecular Structures
Research into the hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, among others, has revealed complex one, two, and three-dimensional arrangements. These findings provide insight into the potential for designing novel materials based on hydrogen bonding and pyrazole derivatives (Portilla et al., 2007).
properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQCFZNYLKPOS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















